N-Formylglycine

Catalog No.
S749768
CAS No.
2491-15-8
M.F
C3H5NO3
M. Wt
103.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formylglycine

CAS Number

2491-15-8

Product Name

N-Formylglycine

IUPAC Name

2-formamidoacetic acid

Molecular Formula

C3H5NO3

Molecular Weight

103.08 g/mol

InChI

InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7)

InChI Key

UGJBHEZMOKVTIM-UHFFFAOYSA-N

SMILES

C(C(=O)O)NC=O

Solubility

1.85 M

Synonyms

(Formylamino)acetic Acid; 2-Formamidoacetic Acid; Formylglycine; NSC 15826

Canonical SMILES

C(C(=O)O)NC=O

N-Formylglycine (N-FGly) is a small molecule with the chemical formula C₃H₅NO₃. It is an N-acylated derivative of the simplest amino acid, glycine, where a formyl group (HCO) is attached to the amino group (NH₂) of glycine []. N-Formylglycine has gained interest in scientific research due to its diverse potential applications in various fields.

Peptide Synthesis

N-Formylglycine plays a crucial role in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) technique []. SPPS is a widely used method for the automated synthesis of peptides, which are building blocks of proteins. N-Formylglycine serves as the initial attachment point for the growing peptide chain on a solid support during SPPS. This allows for the stepwise addition of amino acids to build the desired peptide sequence. The formyl group is subsequently removed after the complete peptide chain is assembled, resulting in the final peptide product [].

Bacterial Metabolism

N-Formylglycine is an intermediate metabolite involved in the one-carbon folate pathway in some bacteria []. This pathway plays a vital role in the metabolism of various one-carbon units, which are essential for various cellular processes, including purine and thymidine synthesis. Studies have shown that N-Formylglycine can be utilized by certain bacterial species as a carbon and nitrogen source []. Additionally, N-Formylglycine has been implicated in bacterial signaling pathways, potentially influencing virulence and antibiotic resistance [].

Other Potential Applications

Research is ongoing to explore the potential applications of N-Formylglycine in other scientific fields. Some potential areas of exploration include:

  • Drug discovery: N-Formylglycine derivatives might be investigated for their potential therapeutic properties in various diseases [].
  • Material science: N-Formylglycine could be used as a building block for the development of novel functional materials [].
  • Environmental science: Studies have explored the potential use of N-Formylglycine as a biomarker for environmental monitoring.

N-Formylglycine is an N-acyl derivative of glycine, resulting from the formal condensation of the amino group of glycine with formic acid. Its chemical formula is C3H5NO3C_3H_5NO_3 and it is classified as an N-formyl amino acid. This compound plays a critical role in biological systems, particularly as a post-translational modification in proteins, where it serves as a unique catalytic residue in certain enzymes, notably type I sulfatases .

Current Understanding:

The specific mechanism of action of N-Formylglycine in the body remains unclear. However, its presence as an endogenous metabolite suggests a potential role in cellular processes [].

, primarily involving nucleophilic attacks due to its aldehyde functional group. One significant reaction is its hydration to form a geminal diol, which predominates in its resting state. The compound can also undergo hydrolysis to regenerate glycine and formic acid .

In enzymatic contexts, N-formylglycine acts as a nucleophile in the catalytic mechanism of type I sulfatases, where it facilitates the hydrolysis of sulfate esters .

N-Formylglycine is essential for the activity of type I sulfatases, which are involved in the hydrolysis of sulfate esters. The presence of this residue in the active site enhances the enzyme's catalytic efficiency. The formation of N-formylglycine from cysteine or serine residues is catalyzed by specific enzymes such as the formylglycine-generating enzyme and anaerobic sulfatase-maturating enzyme . This modification is crucial for the proper functioning of various biological processes, including cellular signaling and metabolism.

The synthesis of N-formylglycine can be achieved through several methods:

  • Using Ammonium Formate: A notable environmentally friendly method involves reacting glycine ethyl ester hydrochloride with ammonium formate in dry acetonitrile at reflux conditions. This method yields high purity N-formylglycine without racemization .
  • Formylation Reactions: Other methods include traditional formylation techniques using orthoformates or other toxic reagents, which are less favorable due to environmental concerns .
  • Post-Translational Modification: In biological systems, N-formylglycine can be generated through post-translational modifications involving specific enzymes that oxidize cysteine residues .

N-Formylglycine has several applications across different fields:

  • Biochemistry: It is crucial for studying enzyme mechanisms involving type I sulfatases.
  • Peptide Chemistry: N-formyl derivatives are useful in synthesizing peptides and studying their properties.
  • Drug Development: Understanding its role in enzymatic reactions can lead to novel therapeutic approaches targeting sulfatase-related diseases .

Research on N-formylglycine has revealed its interactions with various biomolecules and enzymes. For instance, studies demonstrate that it binds directly to substrates in the active sites of type I sulfatases, facilitating efficient catalysis through unique mechanisms involving metal ions like calcium . Additionally, its role as a post-translational modification highlights its significance in protein functionality and stability.

Several compounds share structural similarities with N-formylglycine, each possessing unique characteristics:

Compound NameStructureKey Features
GlycineNH2CH2COOHNH_2CH_2COOHSimple amino acid; no formyl group
Formic AcidHCOOHHCOOHSimple carboxylic acid; lacks amino functionality
N-AcetylglycineC3H7NO2C_3H_7NO_2Acetylated derivative; used in peptide synthesis
N-MethylglycineC3H9NO2C_3H_9NO_2Methylated derivative; involved in methylation reactions

N-Formylglycine's uniqueness lies in its dual functionality as both an amino acid and a post-translational modification that enhances enzymatic activity, distinguishing it from simpler amino acids and derivatives that lack such catalytic roles .

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.026943022 g/mol

Monoisotopic Mass

103.026943022 g/mol

Heavy Atom Count

7

UNII

11F24CG16M

Other CAS

2491-15-8

Wikipedia

Formylglycine

Dates

Modify: 2023-08-15

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